molecular formula C16H21NO4 B1473828 Boc-3-styryl-L-alanine dicyclohexylamine salt CAS No. 261165-04-2

Boc-3-styryl-L-alanine dicyclohexylamine salt

Cat. No. B1473828
M. Wt: 291.34 g/mol
InChI Key: LYQAKFRKESVQLL-CDDSVFCYSA-N
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Description

“Boc-3-styryl-L-alanine dicyclohexylamine salt” is a chemical compound with the molecular formula C16H21NO4·C12H23N . It appears as a white powder and is used for research purposes .


Molecular Structure Analysis

The InChI string for “Boc-3-styryl-L-alanine dicyclohexylamine salt” is InChI=1S/C16H21NO4.C12H23N/c1-16(2,3)21-15(20)17-13(14(18)19)11-7-10-12-8-5-4-6-9-12;1-3-7-11(8-4-1)13-12-9-5-2-6-10-12/h4-10,13H,11H2,1-3H3,(H,17,20)(H,18,19);11-13H,1-10H2/b10-7+;/t13-;/m0./s1 . The Canonical SMILES string is CC(C)(C)OC(=O)NC(CC=CC1=CC=CC=C1)C(=O)O.C1CCC(CC1)NC2CCCCC2 .


Physical And Chemical Properties Analysis

“Boc-3-styryl-L-alanine dicyclohexylamine salt” has a molecular weight of 472.67 . It has a melting point of 103-106 °C and a boiling point of 498.1°C at 760 mmHg . The compound is stable under normal temperatures and pressures .

Scientific Research Applications

Synthesis and Chemical Properties

  • Optically Pure α-Alkyl-β-(sec-Amino)alanines Synthesis : A study highlighted the synthesis of N-Boc-α-alkyl-β-(sec-amino)alanines through cyclization and ring-opening reactions, emphasizing the production of non-protein amino acids after Boc group removal (Olma et al., 2011).

  • Supramolecular Gel Formation : Research demonstrated the creation of a supramolecular gel from simple organic salts, including a derivative from tert-butoxycarbonyl (Boc)-protected L-amino acids, showing potential for load-bearing and self-healing properties (Sahoo et al., 2012).

  • Methacrylate Polymers with Chiral Amino Acid Moieties : A study on the polymerization of methacrylate containing Boc-L-alanine highlighted the creation of pH-responsive, cationic polymers, suggesting applications in drug delivery systems (Kumar et al., 2012).

Material Science and Nanotechnology

  • Nano-Structure Formation : A unique ω-amino acid-based molecule, including a Boc-protected derivative, was found to self-assemble into various nanostructures, indicating potential for drug delivery and bio-technological applications (Kar et al., 2014).

  • Self-Assembled Block Copolymers : Research on amino acid-based block copolymers demonstrated their utility in drug delivery and gene transfer, showing the versatility of Boc-protected amino acid derivatives in creating pH-responsive materials (Kumar et al., 2013).

Organic Photovoltaics

  • Electron-Donor Materials : A study on fluorinated BODIPY dyes with styryl groups, including structures related to the Boc-protected amino acids, showed promise as electron-donor materials in organic photovoltaic cells, highlighting their potential in renewable energy applications (Aguiar et al., 2019).

properties

IUPAC Name

(2S)-2-[[(E)-3-[(2-methylpropan-2-yl)oxy]-3-oxo-1-phenylprop-1-en-2-yl]amino]propanoic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H21NO4/c1-11(14(18)19)17-13(15(20)21-16(2,3)4)10-12-8-6-5-7-9-12/h5-11,17H,1-4H3,(H,18,19)/b13-10+/t11-/m0/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LYQAKFRKESVQLL-CDDSVFCYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C(=O)O)NC(=CC1=CC=CC=C1)C(=O)OC(C)(C)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C[C@@H](C(=O)O)N/C(=C/C1=CC=CC=C1)/C(=O)OC(C)(C)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H21NO4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

291.34 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Boc-3-styryl-L-alanine dicyclohexylamine salt

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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